molecular formula C20H14ClN3O B5757345 4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide

4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide

Cat. No.: B5757345
M. Wt: 347.8 g/mol
InChI Key: UKMHPZMXTQGSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the imidazo[1,2-a]pyridine family of compounds, which have been found to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide involves selective inhibition of CK2 activity. This is achieved through the binding of the compound to the ATP-binding site of the protein, which prevents the phosphorylation of downstream targets. By inhibiting CK2 activity, the compound can modulate a wide range of cellular processes, including cell proliferation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in several cell lines and animal models. The compound has been found to selectively inhibit CK2 activity, leading to a reduction in cell proliferation and an increase in apoptosis. Additionally, the compound has been found to enhance the sensitivity of cancer cells to chemotherapy, suggesting that it may have potential as an adjuvant therapy for cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is its selectivity for CK2. This allows researchers to specifically target this protein without affecting other cellular pathways. Additionally, the compound has been found to be effective at low concentrations, which minimizes the risk of off-target effects. However, one limitation of the compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on 4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide. One area of interest is the development of more potent derivatives of the compound, which may have improved selectivity and efficacy. Additionally, researchers are exploring the potential of the compound as a therapeutic agent for cancer and other diseases. Finally, there is ongoing research into the specific cellular pathways that are modulated by CK2 inhibition, which may lead to new insights into the function of this important protein.

Synthesis Methods

The synthesis of 4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide involves a multi-step process that has been described in several research articles. The first step involves the synthesis of 3-(2-chloroethyl)imidazo[1,2-a]pyridine, which is then reacted with 4-chlorobenzoyl chloride to yield the final product. The purity and yield of the final product can be optimized by carefully controlling the reaction conditions, such as the temperature, reaction time, and reagent stoichiometry.

Scientific Research Applications

4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide has been found to have several potential applications in scientific research. One of its most promising applications is as a tool for studying the function of the protein kinase CK2. This protein has been implicated in a wide range of cellular processes, including cell proliferation, apoptosis, and DNA repair. By selectively inhibiting CK2 activity, researchers can gain insights into the specific roles of this protein in various cellular pathways.

Properties

IUPAC Name

4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-16-9-7-14(8-10-16)20(25)22-17-5-3-4-15(12-17)18-13-24-11-2-1-6-19(24)23-18/h1-13H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMHPZMXTQGSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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